molecular formula C15H18N4O2 B7066879 N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide

N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide

Cat. No.: B7066879
M. Wt: 286.33 g/mol
InChI Key: VJTFWDSIBOOVEM-UHFFFAOYSA-N
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Description

N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a pyrrolidine group, an oxazole moiety, and a carboxamide group

Properties

IUPAC Name

N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-18(11-13-6-9-21-17-13)15(20)12-4-5-14(16-10-12)19-7-2-3-8-19/h4-6,9-10H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTFWDSIBOOVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC=C1)C(=O)C2=CN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions One common synthetic route begins with the preparation of the oxazole ring, which is then coupled with a pyridine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylsulfonylbenzamide
  • N-Methyl-N-(1,2-oxazol-3-ylmethyl)carbamoyl chloride

Uniqueness

N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

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